

# Preclinical Pharmacology of TRV045: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TRV045    |           |
| Cat. No.:            | B15572528 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**TRV045** is an orally available, novel, highly selective sphingosine-1-phosphate receptor subtype 1 (S1P1R) modulator in development for the treatment of central nervous system (CNS) disorders, including diabetic neuropathic pain and epilepsy.[1][2][3][4][5] Preclinical data have demonstrated its potential as a potent analgesic and anticonvulsant. A key differentiating feature of **TRV045** is its ability to provide sustained S1P1R agonism without causing receptor desensitization or downregulation, a common limitation of other S1P receptor modulators like fingolimod.[1][4] Furthermore, **TRV045** does not induce lymphopenia at therapeutically relevant doses, suggesting a favorable safety profile.[1][2][3][4][5]

#### **Mechanism of Action**

**TRV045** is a selective agonist of the S1P1 receptor, a G protein-coupled receptor highly expressed in the CNS.[1][2][3][4][5] S1P1 receptors are known to play a crucial role in modulating neurotransmission and neuroinflammation.[2][3][4][5] The therapeutic effects of **TRV045** are attributed to its sustained agonism at S1P1 receptors in key CNS regions involved in pain and seizure pathways.[1] Unlike fingolimod, which leads to long-term functional antagonism through receptor desensitization and protein reduction, **TRV045**'s mechanism allows for continuous signaling, which is believed to be the basis for its sustained efficacy.[1][4]

#### **S1P1** Receptor Signaling Pathway



The downstream signaling pathways activated by **TRV045** binding to the S1P1 receptor are not fully detailed in the available literature. However, it is known that S1P1 receptor activation can modulate various intracellular signaling cascades that influence neuronal excitability and inflammatory responses.



Click to download full resolution via product page

Figure 1: Proposed Mechanism of Action of TRV045.

### In Vitro Pharmacology

Specific quantitative in vitro data on the binding affinity (Ki) and functional potency (EC50, Emax) of **TRV045** for the S1P1 receptor are not publicly available at this time. However, preclinical studies have consistently highlighted that **TRV045** is a highly selective S1P1 receptor modulator.[1][2][3][4][5]

#### S1P1 Receptor Functional Activity



A key finding from preclinical studies is that **TRV045** does not cause S1P1 receptor functional desensitization or protein downregulation upon repeated administration, in stark contrast to fingolimod.[1][4]

| Parameter                        | TRV045                                                                               | Fingolimod                                                                             | Reference |
|----------------------------------|--------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------|
| S1P1R Functional Desensitization | No effect on 35S-<br>GTPyS binding after<br>14 days of oral dosing<br>(10 mg/kg/day) | ~70% decrease in<br>35S-GTPyS binding<br>after 14 days of oral<br>dosing (1 mg/kg/day) | [1]       |
| S1P1R Protein<br>Expression      | No effect on S1P1R protein levels in the spinal cord after repeated treatment        | ~30% reduction in<br>S1P1R protein in the<br>spinal cord after<br>repeated treatment   | [1]       |

**Table 1:** Comparison of **TRV045** and Fingolimod on S1P1 Receptor Function and Expression.

#### **Astrocyte Modulation**

**TRV045** has been shown to have a potential anti-inflammatory effect on astrocytes, which may contribute to its therapeutic efficacy in CNS disorders.[2] In a study using primary astrocytes from mouse brains, **TRV045** demonstrated a statistically significant dampening of the inflammatory response by modulating the production of various cytokines and chemokines.[2] [6] However, specific quantitative data on the modulation of individual cytokines are not available.

#### In Vivo Pharmacology

**TRV045** has demonstrated significant efficacy in various preclinical models of neuropathic pain and epilepsy.

#### **Neuropathic Pain Models**

**TRV045** has shown analgesic effects in models of chemotherapy-induced peripheral neuropathy (CIPN) and diabetic peripheral neuropathy.[1][2][3][4][5]



| Model                                                          | Species | Dosing                       | Outcome                                                                                                                                                                                                            | Reference    |
|----------------------------------------------------------------|---------|------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Chemotherapy-<br>Induced<br>Peripheral<br>Neuropathy<br>(CIPN) | Mouse   | 1, 3, and 10<br>mg/kg (oral) | Statistically significant, dose- related reduction in mechanical and cold stimulus-evoked nociception (at 3 and 10 mg/kg). Effects were observed after single and repeated (once daily for 7 days) administration. | [1]          |
| Diabetic<br>Peripheral<br>Neuropathy                           | Rat     | Not specified                | Reversed thermal hyperalgesia. Efficacy was comparable to gabapentin.                                                                                                                                              | [2][3][4][5] |

Table 2: Efficacy of TRV045 in Preclinical Models of Neuropathic Pain.

#### **Epilepsy Models**

TRV045 has demonstrated anticonvulsant properties in several preclinical seizure models.[1]



| Model                                                                 | Species | Dosing                            | Outcome                                                                                                                                                        | Reference |
|-----------------------------------------------------------------------|---------|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Intravenous<br>Pentylenetetrazol<br>(ivPTZ) Seizure<br>Threshold Test | Mouse   | 5, 10, 20, and 30<br>mg/kg (oral) | At 30 mg/kg, a statistically significant increase in the time to first myoclonic twitch and a trend towards increased time to generalized clonus was observed. | [1]       |
| Maximal<br>Electroshock<br>(MES) Model                                | Rat     | Not specified                     | Dose-dependent seizure protection.                                                                                                                             | [7]       |
| Corneal Kindled<br>Seizure Model                                      | Mouse   | 10 mg/kg (s.c.)                   | ED50 dose was determined.                                                                                                                                      | [7]       |
| Theiler's Murine<br>Encephalitis<br>Virus (TMEV)<br>Model             | Mouse   | 10 mg/kg (s.c.,<br>BID)           | Pre-treatment and continued treatment were evaluated.                                                                                                          | [7]       |
| Mesial Temporal<br>Lobe Epilepsy<br>(mTLE) Model                      | Mouse   | 6 mg/kg (s.c.)                    | Evaluated for treatment effect on spontaneous hippocampal paroxysmal discharges.                                                                               | [7]       |

**Table 3:** Efficacy of **TRV045** in Preclinical Models of Epilepsy.

#### **Safety Pharmacology**

Preclinical studies have indicated a favorable safety profile for **TRV045**. Notably, at or above pharmacologically active doses, **TRV045** was not associated with lymphopenia, a common side



effect of other S1P receptor modulators.[1][2][3][4][5] Additionally, no significant changes in blood pressure, heart rate, or respiratory function were observed.[1][2][3][4][5]

#### **Experimental Protocols**

Detailed experimental protocols are not fully available in the public domain. The following are summaries based on the available information.

## Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model



Click to download full resolution via product page

Figure 2: Workflow for the Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model.

A common method for inducing CIPN in mice involves the administration of paclitaxel.[8] Behavioral assessments, such as the von Frey test for mechanical allodynia and the acetone test for cold allodynia, are used to measure neuropathic pain.[8]

## Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test





Click to download full resolution via product page

Figure 3: Workflow for the Intravenous Pentylenetetrazol (ivPTZ) Seizure Threshold Test.

This model is used to assess a compound's ability to increase the threshold for seizure induction.[1] A seizure-inducing agent, pentylenetetrazol (PTZ), is infused intravenously, and the time to the onset of specific seizure behaviors is measured.[1]

#### Maximal Electroshock (MES) Seizure Test

This model is used to evaluate a compound's ability to prevent the spread of seizures.[7] An electrical stimulus is delivered via corneal electrodes to induce a tonic-clonic seizure. The abolition of the hindlimb tonic extensor component of the seizure is considered a sign of protection.[7]

#### **Conclusion**

The preclinical data for **TRV045** are promising, suggesting a novel and differentiated mechanism of action for the treatment of neuropathic pain and epilepsy. Its ability to provide sustained S1P1R agonism without the liabilities of receptor desensitization and lymphopenia positions it as a potentially significant advancement over existing S1P receptor modulators.



Further clinical development will be crucial to confirm these preclinical findings in patient populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Trevena Announces TRV045 Presentation at the American College of Neuropsychopharmacology 62nd Annual Meeting :: Trevena, Inc. (TRVN) [trevena.com]
- 2. Trevena Announces Completion of Phase 1 Study for TRV045, Novel S1P Receptor Modulator :: Trevena, Inc. (TRVN) [trevena.com]
- 3. TRV045 :: Trevena, Inc. (TRVN) [trevena.com]
- 4. Trevena Announces Preclinical TRV045 Data Providing Insight Into Novel Mechanism of Analgesic Effect in Chronic Neuropathic Pain Model and Demonstrating Statistically Significant Anti-Seizure Activity in Epilepsy Models: Trevena, Inc. (TRVN) [trevena.com]
- 5. Trevena Announces Preliminary TRV045 Data from Two Proof-of-Concept Studies Evaluating S1PR Mechanism of Action and CNS Target Engagement :: Trevena, Inc. (TRVN) [trevena.com]
- 6. sec.gov [sec.gov]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Methods and protocols for chemotherapy-induced peripheral neuropathy (CIPN) mouse models using paclitaxel PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Pharmacology of TRV045: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572528#preclinical-pharmacology-of-trv045]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com